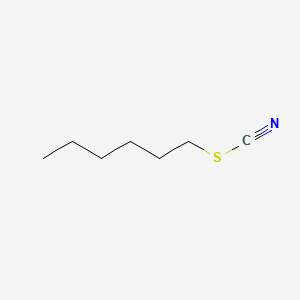Thiocyanic acid, hexyl ester
CAS No.: 6803-40-3
Cat. No.: VC3775921
Molecular Formula: C7H13NS
Molecular Weight: 143.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6803-40-3 |
|---|---|
| Molecular Formula | C7H13NS |
| Molecular Weight | 143.25 g/mol |
| IUPAC Name | hexyl thiocyanate |
| Standard InChI | InChI=1S/C7H13NS/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 |
| Standard InChI Key | BESHFZBHEPQOSU-UHFFFAOYSA-N |
| SMILES | CCCCCCSC#N |
| Canonical SMILES | CCCCCCSC#N |
Introduction
Chemical Properties and Structure
Thiocyanic acid, hexyl ester has the molecular formula C7H13NS and a molecular weight of 143.2498 g/mol . Its structure consists of a hexyl group (C6H13-) attached to a thiocyanate moiety (-SCN). The compound belongs to the broader class of thiocyanates, which are esters of thiocyanic acid (HSCN).
The parent acid, thiocyanic acid, exists as a tautomer with isothiocyanic acid (H-N=C=S), with the isothiocyanic acid form dominating at approximately 95% in the vapor phase . Thiocyanic acid itself is a moderately strong acid with a pKa of 1.1 at 20°C when extrapolated to zero ionic strength . One of the thiocyanic acid tautomers, HSCN, is predicted to have a triple bond between carbon and nitrogen, which is reflected in the structure of its esters .
The esters of thiocyanic acid, including hexyl thiocyanate, follow the general structure R-S-C≡N, where R represents an organyl group . In the case of thiocyanic acid, hexyl ester, R is specifically a hexyl group (C6H13-).
Biological Activity
The biological activity of thiocyanic acid, hexyl ester likely stems from its ability to influence cellular processes through the modulation of thiol groups in proteins, similar to other thiocyanates. The thiocyanate group can interact with biological macromolecules, potentially altering their function and activity.
Interaction studies involving similar thiocyanates often focus on their reactivity with proteins and nucleic acids. These interactions could include:
-
Modification of protein thiol groups, affecting enzyme activity and protein function
-
Potential interactions with cellular redox systems
-
Possible membrane interactions due to the lipophilic hexyl chain
Comparison with Related Compounds
Thiocyanic acid, hexyl ester belongs to a family of organosulfur compounds that includes various thiocyanates and isothiocyanates. Understanding the similarities and differences between these related compounds provides context for the chemical and biological properties of hexyl thiocyanate.
Table 3: Comparison of Thiocyanic Acid, Hexyl Ester with Related Compounds
Hexyl thiocyanate and hexyl isothiocyanate have the same molecular formula and weight but differ in the arrangement of atoms. In hexyl thiocyanate, the hexyl group is bonded to the sulfur atom (R-S-C≡N), whereas in hexyl isothiocyanate, it is bonded to the nitrogen atom (R-N=C=S) . This structural difference can lead to significant variations in chemical reactivity and biological activity.
Similarly, 6-Fluorohexyl thiocyanate (C7H12FNS) represents a fluorinated derivative where a fluorine atom has been incorporated into the hexyl chain. The addition of fluorine enhances the compound's lipophilicity and potentially its bioactivity, making it potentially more useful in certain applications compared to the non-fluorinated hexyl thiocyanate.
These structural relationships illustrate how subtle modifications to the basic thiocyanate scaffold can produce compounds with varying physical, chemical, and biological properties, opening diverse avenues for research and application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume